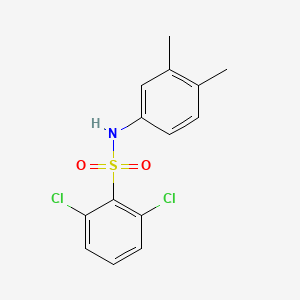

![molecular formula C21H29N5O2 B5524733 (1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction This compound is a sophisticated organic molecule that appears to be related to various chemical families such as pyrazoles, diazabicyclo[3.2.2]nonanes, and carboxamides. These types of compounds are of interest in organic and medicinal chemistry due to their potential biological activities and unique chemical properties.

Synthesis Analysis The synthesis of related compounds typically involves multi-step organic reactions including cyclocondensation, etherification, and amidation. For example, pyrazole derivatives can be synthesized through reactions involving semicarbazide and different aldehydes or ketones. The synthesis often requires specific conditions for the cyclization and formation of the pyrazole core. No exact synthesis for the given compound was found, but similar processes are likely involved.

Molecular Structure Analysis The structure of these compounds is characterized by X-ray diffraction studies. This method provides precise information on the molecular conformation, bond lengths, and angles. For instance, related structures show a distinct arrangement of rings and substituents, influencing the compound's reactivity and interaction capabilities.

Chemical Reactions and Properties The chemical reactivity of such compounds includes participation in various organic reactions, such as N-alkylation and condensation. The functional groups present, such as the carboxamide and pyrazole, are pivotal in these reactions, contributing to the compound’s chemical versatility.

Physical Properties Analysis Physical properties such as melting points, boiling points, and solubility are determined by the compound's molecular structure. For example, the presence of methoxy and carboxamide groups can significantly affect the compound's water solubility and thermal stability.

Chemical Properties Analysis Chemically, these compounds exhibit typical amide and aromatic moiety reactivity. They may engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms, influencing their solubility and chemical stability.

While direct references to the specific compound requested were not found, the details provided are based on related compounds and typical chemical principles that apply to this class of chemicals. For detailed synthesis pathways and specific chemical properties, consulting specialized organic chemistry literature is recommended. The information provided above is generalized from known behaviors and characteristics of similar molecular structures.

For further information on related compounds and their properties, you can explore the following sources:

- (K. Kumara et al., 2018)

- (M. J. Fernández et al., 1992)

- (M. J. Fernández et al., 1995)

Applications De Recherche Scientifique

Synthesis and Characterization

The compound is related to a class of chemicals involved in various synthesis and characterization processes in scientific research. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in synthetic chemistry and potential biological applications (Hassan et al., 2014).

Cytotoxicity and Biological Activity

The synthesized compounds mentioned above were further screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential utility in cancer research and therapeutic applications. This demonstrates the compound's involvement in the development of new cytotoxic agents with possible anti-cancer properties (Hassan et al., 2014).

Practical Synthesis and Application in Medicinal Chemistry

A practical synthesis method for an orally active CCR5 antagonist was developed, highlighting the compound's utility in medicinal chemistry and drug development. This process involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, showcasing the compound's relevance in synthesizing therapeutically active molecules (Ikemoto et al., 2005).

Propriétés

IUPAC Name |

(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-23(2)21(27)25-12-16-8-9-18(15-25)24(11-16)13-17-10-22-26(14-17)19-6-4-5-7-20(19)28-3/h4-7,10,14,16,18H,8-9,11-13,15H2,1-3H3/t16-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNVJANFAKMWCU-SJLPKXTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC2CCC(C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

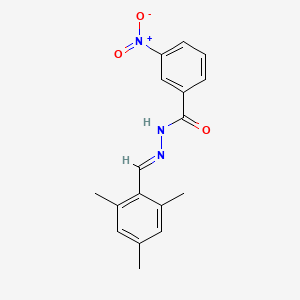

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

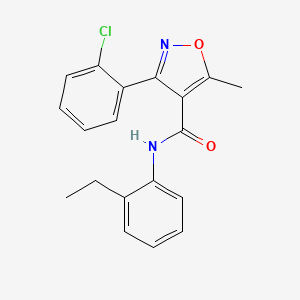

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

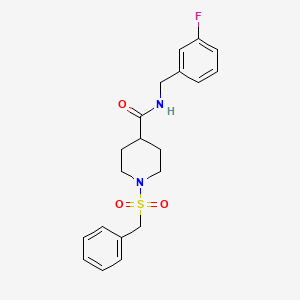

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)